2-Furoyl isothiocyanate

Übersicht

Beschreibung

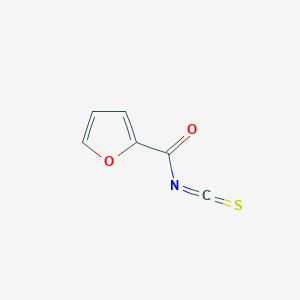

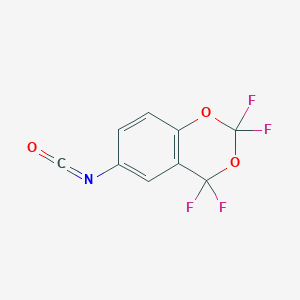

2-Furoyl isothiocyanate is a chemical compound with the molecular formula C6H3NO2S and a molecular weight of 153.16 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

Isothiocyanates, including 2-Furoyl isothiocyanate, can be synthesized through various methods. One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild conditions . Another method involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Molecular Structure Analysis

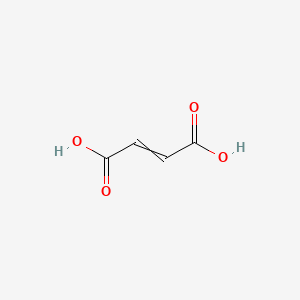

The molecular structure of 2-Furoyl isothiocyanate consists of 6 carbon atoms, 3 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Isothiocyanates, including 2-Furoyl isothiocyanate, are known to react with water molecules and hydroxides in neutral and alkaline solutions . They can also chemically react with both amino and thiol groups, yielding various conjugates .

Physical And Chemical Properties Analysis

2-Furoyl isothiocyanate is a liquid at room temperature . Its stability and reactivity can depend on the polarity of different solvents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Anti-inflammatory Properties

Another significant biological characteristic of isothiocyanates is their anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.

Anticancer Properties

Isothiocyanates have been shown to possess anticancer properties . They can potentially inhibit the growth of cancer cells and could be used in cancer prevention and treatment.

Synthetic Chemistry

In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They are used in the synthesis of a variety of compounds.

Antioxidative Properties

Isothiocyanates, including 2-Furoyl isothiocyanate, have antioxidative properties . They can potentially be used in the prevention of diseases caused by oxidative stress.

Use in Synthesis of New Derivatives

2-Furoyl isothiocyanate can be used in the synthesis of new derivatives . For example, it can react with 2-Cyanoacetohydrazide to produce thiosemicarbazide derivative .

Antidiabetic Properties

Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic effects . They can potentially be used in the treatment of diabetes.

Cardioprotective Effects

Isothiocyanates also have cardioprotective effects . They can potentially be used in the prevention and treatment of heart diseases.

Wirkmechanismus

Target of Action

Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes and the induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2) .

Mode of Action

Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction can lead to various changes in the cell, depending on the specific isothiocyanate and the cellular context.

Biochemical Pathways

Isothiocyanates have been found to affect several biochemical pathways. They can modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage activity . The pivotal mechanism driving isothiocyanate bioactivity involves the activation of molecular pathways regulated by the transcription factors nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1) .

Pharmacokinetics

For example, nearly 90% of orally administered allyl isothiocyanate, a related compound, is absorbed .

Result of Action

The molecular and cellular effects of isothiocyanates’ action are diverse and depend on the specific compound and the cellular context. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can inhibit tumor cell growth and have antidiabetic properties, cardioprotective effects, and other advantageous health impacts .

Action Environment

The action of isothiocyanates can be influenced by various environmental factors. For example, the activation of glucosinolates into their active metabolites, isothiocyanates, takes place when plants are exposed to various stressors such as infections or mechanical damage

Safety and Hazards

Zukünftige Richtungen

Isothiocyanates, including 2-Furoyl isothiocyanate, are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Future research may focus on developing more sustainable and efficient synthesis methods, as well as exploring their potential applications in various fields .

Eigenschaften

IUPAC Name |

furan-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQPDHJLKUOZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374703 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furoyl isothiocyanate | |

CAS RN |

80440-95-5, 26172-44-1 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 80440-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of heterocyclic systems can be synthesized using 2-Furoyl Isothiocyanate?

A1: 2-Furoyl Isothiocyanate acts as a versatile building block in organic synthesis. Research shows its ability to react with various nucleophilic reagents, leading to the formation of diverse heterocyclic compounds. These include five and six-membered rings such as 1,2,4-triazolines, thiadiazolidines, quinazolines, benzothiazoles, benzoxazoles, benzimidazoles, thiazolidines, and imidazolidines. []

Q2: Has 2-Furoyl Isothiocyanate been explored for biological activities, such as antioxidant properties?

A3: Yes, recent research investigated the antioxidant potential of 1-(2-furoyl)thiourea derivatives synthesized from 2-Furoyl Isothiocyanate. [] The study involved reacting 2-Furoyl Isothiocyanate with various primary and secondary amines to generate a series of thiourea derivatives. [] These derivatives were then tested for their radical scavenging ability against DPPH (2,2-diphenyl-1-picrylhydrazyl), showcasing the potential of these compounds as antioxidants. []

Q3: Beyond antioxidant activity, are there other potential enzymatic targets for 2-Furoyl Isothiocyanate derivatives?

A4: Researchers have used molecular docking studies to explore the inhibitory potential of 1-(2-furoyl)thiourea derivatives against Bacillus pasteurii urease. [] This computational approach suggests that these derivatives could interact with the enzyme's active site and potentially inhibit its activity. []

Q4: Have there been studies on the plant growth regulatory effects of 2-Furoyl Isothiocyanate derivatives?

A5: Research on 1-Aroyl-4-(5-aryl-2-furoyl) thiosemicarbazides, synthesized from 5-aryl-2-furoyl isothiocyanate (a derivative of 2-Furoyl Isothiocyanate), explored their potential as plant growth regulators. [] The study involved preliminary tests on rice and cucumber to assess the effects of these compounds on plant growth. []

Q5: What spectroscopic techniques are commonly used to characterize compounds derived from 2-Furoyl Isothiocyanate?

A6: Researchers often employ a combination of spectroscopic techniques to confirm the structures of newly synthesized compounds derived from 2-Furoyl Isothiocyanate. Commonly used techniques include Fourier-Transform Infrared Spectroscopy (FT-IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. [, ] These methods provide information about functional groups, proton environments, and carbon skeletons, respectively.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[(4-aminophenyl)azo]-](/img/structure/B3422539.png)

![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3422545.png)

![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)